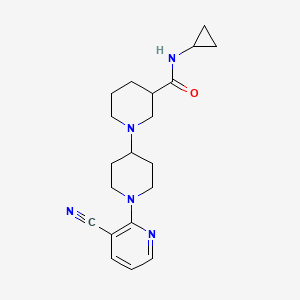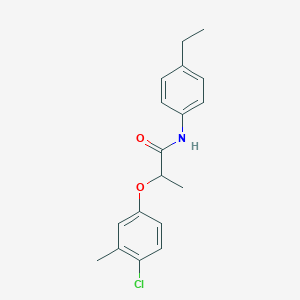
1'-(3-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide, also known as JNJ-31020028, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamide derivatives and has been shown to have a wide range of biological activities.
Mécanisme D'action
1'-(3-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely distributed in the brain and plays a crucial role in cognitive function, learning, and memory. By binding to the α7 nAChR, this compound enhances the activity of the receptor, leading to an increase in neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can improve cognitive function, enhance synaptic plasticity, and increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine. In addition, it has been shown to have neuroprotective effects, reduce inflammation, and increase the expression of neurotrophic factors.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(3-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide is a highly potent and selective compound that can be easily synthesized in the laboratory. It has been extensively studied in animal models and has shown promising results in improving cognitive function and treating various neurological disorders. However, there are some limitations to its use in laboratory experiments. For example, the compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and duration of treatment.
Orientations Futures
There are several future directions for the study of 1'-(3-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide. One potential application is in the treatment of Alzheimer's disease, where it has shown promising results in animal models. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. In addition, the compound may have applications in the treatment of other neurological disorders such as schizophrenia and Parkinson's disease. Finally, there is a need for further research to determine the mechanism of action of this compound and to identify other potential targets for the compound.
Méthodes De Synthèse
The synthesis of 1'-(3-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide involves a multi-step process that includes the reaction of 3-cyanopyridine-2-carboxylic acid with cyclopropylamine, followed by the reaction with piperidine-3-carboxylic acid and subsequent reduction. The final product is purified using column chromatography.
Applications De Recherche Scientifique
1'-(3-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
1-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]-N-cyclopropylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c21-13-15-3-1-9-22-19(15)24-11-7-18(8-12-24)25-10-2-4-16(14-25)20(26)23-17-5-6-17/h1,3,9,16-18H,2,4-8,10-12,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOOTZDUPSKQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=C(C=CC=N3)C#N)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R*,3S*,6R*)-5-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405437.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5405438.png)

![4-[(dimethylamino)methyl]-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5405447.png)

![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5405466.png)
![3-{[(2-thienylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5405473.png)
![[2-(2-ethoxypyridin-3-yl)phenyl]methanol](/img/structure/B5405476.png)

![1-amino-N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]cyclopropanecarboxamide](/img/structure/B5405492.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5405504.png)



